molecular formula C17H12FNO3 B14105199 6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid CAS No. 861233-53-6

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid

Cat. No.: B14105199
CAS No.: 861233-53-6
M. Wt: 297.28 g/mol
InChI Key: OGJLSJSENOBEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid is a synthetic organic compound that belongs to the quinolinecarboxylic acid family This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 2nd position of the phenyl ring, and a carboxylic acid group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Fluoro-2-(2-hydroxyphenyl)-4-quinolinecarboxylic acid.

    Reduction: 6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarbinol.

    Substitution: 6-Substituted-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid derivatives.

Scientific Research Applications

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom and methoxy group can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid

Uniqueness

6-Fluoro-2-(2-methoxyphenyl)-4-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group can enhance its stability, reactivity, and binding affinity compared to other similar compounds.

Properties

CAS No.

861233-53-6

Molecular Formula

C17H12FNO3

Molecular Weight

297.28 g/mol

IUPAC Name

6-fluoro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H12FNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21)

InChI Key

OGJLSJSENOBEJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.